
N-(4-ethylphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-9H-purin-6-amine, also known as 4-ethylphenyl-6-amino-purine, is a synthetic compound that belongs to the class of purine analogs. It is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in the metabolism of purine nucleosides. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用機序
The mechanism of action of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine is primarily through the inhibition of ADA, which is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine. By inhibiting ADA, the compound increases the levels of adenosine and deoxyadenosine, which are potent immunosuppressive agents. This leads to the suppression of the immune system, which is beneficial in the treatment of autoimmune disorders and rejection of transplanted organs. In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine are primarily related to its ability to inhibit ADA. The compound has been shown to increase the levels of adenosine and deoxyadenosine, which are potent immunosuppressive agents. This leads to the suppression of the immune system, which is beneficial in the treatment of autoimmune disorders and rejection of transplanted organs. In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
実験室実験の利点と制限
One of the advantages of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine is its potency as an ADA inhibitor. It has been shown to be more potent than other ADA inhibitors, such as pentostatin and deoxycoformycin. This makes it a valuable tool in research studies that require the inhibition of ADA. However, one of the limitations of the compound is its potential toxicity, especially at high concentrations. This can limit its use in certain experimental settings and requires careful consideration of dosage and administration.
将来の方向性
There are several future directions for research on N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine. One area of interest is in the development of new therapeutic applications, particularly in the treatment of cancer. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of new ADA inhibitors based on the structure of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine. This could lead to the development of more potent and selective inhibitors with fewer side effects. Additionally, the compound could be used as a tool in research studies to investigate the role of ADA in various physiological and pathological processes.
合成法
The synthesis of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine involves the reaction of N-(4-ethylphenyl)-9H-purin-6-aminelhydrazine with 9H-purin-6-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The purity and yield of the compound can be improved by various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs, making them more effective in killing cancer cells.
特性
IUPAC Name |
N-(4-ethylphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-9-3-5-10(6-4-9)18-13-11-12(15-7-14-11)16-8-17-13/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYJLFVZNNIGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
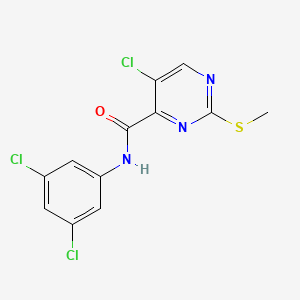
![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)
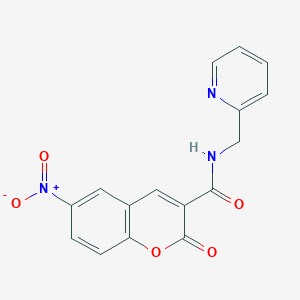
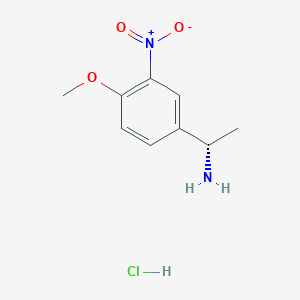
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)
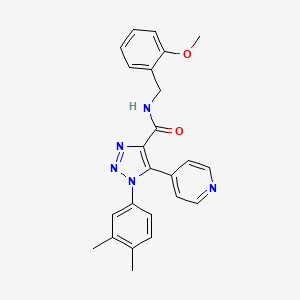
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


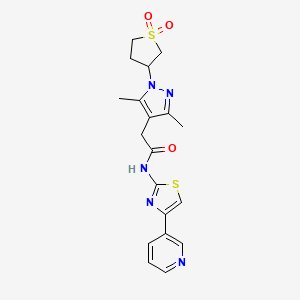

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)